molecular formula C10H6ClFN4O2 B8201264 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine

2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine

Cat. No.: B8201264
M. Wt: 268.63 g/mol
InChI Key: ZGUOYCMLNIFGDD-UHFFFAOYSA-N
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Description

2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine, fluorine, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine typically involves multi-step reactions. One common method includes the reaction of 2-chloro-5-fluoropyrimidine with 3-nitroaniline in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions . The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 3-nitroaniline displaces the chlorine atom on the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K₂CO₃), reflux conditions.

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.

    Oxidation: Various oxidizing agents depending on the desired product.

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with different functional groups.

    Reduction: 2-chloro-5-fluoro-N-(3-aminophenyl)pyrimidin-4-amine.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Uniqueness: 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine is unique due to the combination of its functional groups and the pyrimidine core, which provides specific reactivity and binding properties. This makes it a valuable compound for targeted applications in various scientific fields.

Properties

IUPAC Name

2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN4O2/c11-10-13-5-8(12)9(15-10)14-6-2-1-3-7(4-6)16(17)18/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUOYCMLNIFGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=NC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 50 mL 3-neck RBF equipped with N2 bubbler and reflux condenser 2,4-dichloro-5-fluoropyrimidine (1.79 g) in 1-butanol (20 mL), 4-nitroaniline (1.0 g) and DIPEA (2.6 mL) were charge at room temperature. The reaction mixture was heated to 120° C. for 2 hr. The reaction was monitored on TLC using hexane:ethyl acetate (8:2) as mobile phase. After completion, the reaction mixture was cooled to room temperature. Solid precipitate was filtrated and washed with cold hexanes and dried to give 1.26 g of 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.79 g
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reactant
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1 g
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reactant
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Name
Quantity
2.6 mL
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reactant
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20 mL
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solvent
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Name
hexane ethyl acetate
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0 (± 1) mol
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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